Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
Overview
Description
Ferrostatin-1 Diyne is a synthetic compound known for its role as a ferroptosis inhibitor. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferrostatin-1 Diyne is an analog of Ferrostatin-1 and contains a diyne small vibrational tag, which has been used to assess the localization of Ferrostatin-1 in cells using stimulated Raman scattering microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrostatin-1 Diyne involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the diyne moiety and the coupling of this moiety with the core structure of Ferrostatin-1. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of Ferrostatin-1 Diyne would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Ferrostatin-1 Diyne undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diyne moiety.
Reduction: Reduction reactions can also occur, potentially affecting the diyne and other functional groups.
Substitution: Substitution reactions may take place, especially at the amino and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction could yield reduced forms of the compound .
Scientific Research Applications
Ferrostatin-1 Diyne has several scientific research applications:
Chemistry: Used as a tool to study ferroptosis and its inhibition.
Biology: Employed in cellular studies to understand the mechanisms of ferroptosis and its role in various diseases.
Medicine: Investigated for its potential therapeutic applications in diseases where ferroptosis plays a critical role, such as neurodegenerative diseases and cancer.
Industry: Potential applications in the development of new drugs and therapeutic agents targeting ferroptosis.
Mechanism of Action
Ferrostatin-1 Diyne exerts its effects by inhibiting ferroptosis. It does so by preventing the accumulation of lipid reactive oxygen species, which are responsible for the oxidative damage leading to cell death. The compound targets and stabilizes cellular membranes, thereby protecting them from peroxidation. Key molecular targets include glutathione peroxidase 4 (GPX4) and other components of the cellular antioxidant defense system .
Comparison with Similar Compounds
Ferrostatin-1 Diyne is unique compared to other ferroptosis inhibitors due to its diyne moiety, which allows for specific localization studies using Raman scattering microscopy. Similar compounds include:
Ferrostatin-1: The parent compound, known for its ferroptosis inhibitory activity.
Liproxstatin-1: Another ferroptosis inhibitor with a different chemical structure but similar biological activity.
Vitamin E (α-tocopherol): A natural antioxidant that also inhibits ferroptosis but through different mechanisms.
Properties
IUPAC Name |
ethyl 3-amino-4-(nona-2,4-diynylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-5-6-7-8-9-10-13-20-17-12-11-15(14-16(17)19)18(21)22-4-2/h11-12,14,20H,3-6,13,19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTPGPSPARHUHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC#CCNC1=C(C=C(C=C1)C(=O)OCC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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